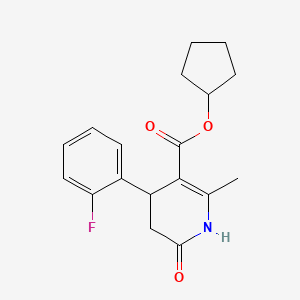

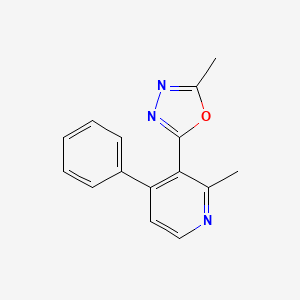

![molecular formula C15H24N4O3S B5507341 N-[(3R*,4S*)-1-乙酰基-4-环丙基-3-吡咯烷基]-1-丙基-1H-吡唑-4-磺酰胺](/img/structure/B5507341.png)

N-[(3R*,4S*)-1-乙酰基-4-环丙基-3-吡咯烷基]-1-丙基-1H-吡唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfonamide derivatives are crucial in medicinal chemistry due to their diverse pharmacological properties, including antibacterial, anti-carbonic anhydrase, and anti-tumor activities. These compounds often incorporate organic moieties such as pyrazoles and pyrrolidines, leading to a broad spectrum of biological activities and potential therapeutic applications (Ghomashi et al., 2022).

Synthesis Analysis

The synthesis of pyrazole derivatives, including those with sulfonamide groups, involves cycloaddition reactions and other strategies to construct the pyrazole core. For instance, the cycloaddition of N-sulfonylpyridinium and isoquinolinium imides with acetylenedicarboxylates has been a practical approach to synthesizing pyrazolo[1,5-a]pyridine and pyrazolo[5,1-a]isoquinoline derivatives (Wu et al., 2012). Additionally, base-mediated cycloannulation strategies using (E)-β-iodovinyl sulfones have been employed to access pyrazolo[1,5-a]pyridines (Reddy et al., 2022).

Molecular Structure Analysis

The molecular structure of sulfonamide-based compounds, including pyrazole derivatives, is characterized by the presence of a sulfonyl group attached to an aromatic or heterocyclic moiety. This structural feature is crucial for the biological activity of these compounds, as it interacts with various biological targets (Ghomashi et al., 2022).

Chemical Reactions and Properties

Sulfonamide derivatives undergo a range of chemical reactions, including cycloadditions, to form complex heterocyclic structures. For example, the [3+2] cycloaddition of alkynes with CH-diazomethane sulfonamides generates pyrazole-fused five-membered sultams, showcasing the versatility of these compounds in synthetic chemistry (Dar'in et al., 2020).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility and melting points, are influenced by the nature of the substituents on the sulfonamide nitrogen and the aromatic or heterocyclic rings to which they are attached. These properties are essential for determining the compounds' suitability for pharmaceutical formulations and their behavior in biological systems.

Chemical Properties Analysis

Sulfonamide derivatives exhibit a wide range of chemical properties, including inhibition of carbonic anhydrases, which is a common mechanism underlying their pharmacological activities. The introduction of different functional groups, such as pyrazoles or pyrrolidines, significantly impacts their reactivity, binding affinity, and selectivity towards biological targets (Ghomashi et al., 2022).

科学研究应用

杂环磺酰胺合成

杂环磺酰胺和磺酰氟是药物化学中枢纽的一类化合物,因为它们在药物设计和合成中具有多功能性。开发杂环磺酰氯、磺酰氟和磺酰胺的高效、选择性合成方法对于推进药物发现至关重要。一个值得注意的例子是使用硫官能化氨基丙烯醛衍生物选择性合成这些化合物,包括吡唑-4-磺酰胺,证明该化合物具有促进快速获得具有重要药学意义的杂环磺酰氟的潜力 (Tucker 等人,2015)。

磺酰胺杂交体的生物活性

磺酰胺基杂交化合物的探索揭示了广泛的生物活性,从抗菌到抗癌特性。磺酰胺的通式为 R-SO2NHR',其中官能团与各种部分相连,已导致许多杂交化合物的产生。这些杂交体表现出广泛的药理活性,突出了磺酰胺化合物在开发新型治疗剂中的重要性 (Ghomashi 等人,2022)。

抗癌和抗菌应用

具有抗癌和抗菌活性的新型杂环磺酰胺的合成例证了磺酰胺衍生物的治疗潜力。源自氰基乙酰肼乙叉基-N-乙基-N-甲基苯磺酰胺的化合物已显示出显着的体外抗乳腺癌和抗菌功效,表明磺酰胺化合物在开发有效的抗癌和抗菌剂中的作用 (Debbabi 等人,2016)。

碳酸酐酶和乙酰胆碱酯酶抑制

结合了吡唑啉和磺酰胺药效基团的磺酰胺衍生物已显示出对人碳酸酐酶 (CA) 同工酶和乙酰胆碱酯酶 (AChE) 酶的有效抑制作用。这些发现表明磺酰胺化合物在治疗与 CA 和 AChE 相关的疾病(如青光眼和阿尔茨海默病)中的潜力,同时还显示出低细胞毒性和肿瘤选择性 (Ozgun 等人,2019)。

新型杂环化合物的合成

合成含有磺酰胺部分的新型杂环化合物的能力为开发抗菌剂开辟了可能性。通过涉及乙基 {[4-N-(4,6-二甲基嘧啶-2-基)磺酰基]苯偶氮}氰基乙酸酯与活性亚甲基化合物反应,已合成出各种吡喃、吡啶和哒嗪衍生物,展示了该化合物在生成新型抗菌剂方面的多功能性 (Azab 等人,2013)。

属性

IUPAC Name |

N-[(3R,4S)-1-acetyl-4-cyclopropylpyrrolidin-3-yl]-1-propylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3S/c1-3-6-19-8-13(7-16-19)23(21,22)17-15-10-18(11(2)20)9-14(15)12-4-5-12/h7-8,12,14-15,17H,3-6,9-10H2,1-2H3/t14-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCIWHSFJZCKKU-CABCVRRESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)S(=O)(=O)NC2CN(CC2C3CC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C=C(C=N1)S(=O)(=O)N[C@H]2CN(C[C@@H]2C3CC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5507265.png)

![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5507283.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5507284.png)

![3-(4-chlorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5507286.png)

![{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5507288.png)

![4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5507292.png)

![N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5507318.png)

![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5507349.png)

![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5507356.png)